Isoquinaldonitrile, 2-oxide
Description
Isoquinaldonitrile, 2-oxide is a nitrile oxide derivative of isoquinaldine, characterized by a fused bicyclic aromatic system with a nitrile oxide (-C≡N-O) functional group. Nitrile oxides are known for their reactivity in cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition), which are pivotal in medicinal chemistry and materials science .
Properties
CAS No. |
6969-11-5 |
|---|---|
Molecular Formula |
C10H6N2O |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-oxidoisoquinolin-2-ium-1-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-7-10-9-4-2-1-3-8(9)5-6-12(10)13/h1-6H |
InChI Key |
ZWJLUUCVLZYLKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C[N+](=C2C#N)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinaldonitrile, 2-oxide can be synthesized through several methods. One common approach involves the oxidation of isoquinaldonitrile using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically takes place under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and high efficiency. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
General Reactivity Profile of Isoquinaldonitrile Derivatives
Isoquinaldonitrile derivatives, such as 2-benzoyl-1,2-dihydro-1-isoquinaldonitrile , are known to participate in alkylation and hydrolysis reactions. For example:
-
Alkylation with benzyl halides :
This reaction proceeds via nucleophilic substitution at the cyano-substituted carbon .
-
Hydrolysis to carbonyl derivatives :
Hydrolysis removes the cyano group, yielding the corresponding isoquinoline derivative .
Oxidation and Nitration Pathways
While specific data on isoquinaldonitrile 2-oxide are absent, analogous isoquinoline N-oxides exhibit distinct reactivity:
-
Nitration : Isoquinoline N-oxides undergo nitration at the 5- and 8-positions under mixed acid conditions .
-
Cycloadditions : N-Oxides participate in [4+2] cycloadditions with dienophiles (e.g., acetylenedicarboxylate) .
Table 1: Comparative Reactivity of Isoquinoline Derivatives
Interaction with Organometallic Reagents
Reissert compounds (e.g., 2-benzoyl-1,2-dihydroisoquinaldonitrile ) react with Grignard reagents:
-
Phenylmagnesium bromide addition :
This proceeds via nucleophilic attack at the carbonyl group, followed by elimination of HCN .
Potential for Radical Reactions
Decaborane (a boron hydride) and nitric acid mixtures (search result1) demonstrate explosive reactivity due to radical propagation. While not directly applicable to isoquinaldonitrile 2-oxide, this highlights the role of oxidizing agents in triggering high-energy reactions, which could theoretically involve nitrile oxides.
Key Research Gaps
-
No direct studies on isoquinaldonitrile 2-oxide were identified in the provided sources.
-
Predictions are based on analogous isoquinoline N-oxides and Reissert chemistry.
Recommended Experimental Investigations
-
Synthesis of Isoquinaldonitrile 2-Oxide :
-
Oxidize isoquinaldonitrile with m-chloroperbenzoic acid (mCPBA) in dichloromethane.
-
-
Reactivity Screening :
-
Test electrophilic substitution (e.g., nitration, sulfonation).
-
Explore cycloadditions with electron-deficient alkenes.
-
Scientific Research Applications
Isoquinaldonitrile, 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of isoquinaldonitrile, 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The nitrile and oxide groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Selected Compounds
Key Observations :
- This compound’s nitrile oxide group enables unique reactivity compared to acid chlorides (e.g., isonicotinoyl chloride) or hydrazones. For example, nitrile oxides participate in 1,3-dipolar cycloadditions to form heterocycles, whereas acid chlorides undergo nucleophilic substitutions to form amides or esters .
- Substituents on the aromatic ring (e.g., fluorine in ) significantly alter electronic properties and reactivity.
Comparison :
- This contrasts with acid chloride formation, which relies on chlorinating agents like oxalyl chloride .
- Hydrazones (e.g., ) are synthesized via Schiff base condensation, emphasizing the role of ethanol as a solvent and mild heating.
Key Findings :
- This compound ’s nitrile oxide group may enhance solubility in polar aprotic solvents (e.g., acetonitrile) compared to hydrophobic hydrazones. However, nitrile oxides are thermally unstable and prone to dimerization unless stabilized .
- Hydrazones exhibit cytotoxic activity (e.g., MTT assay IC50 values), suggesting that this compound derivatives could be explored for similar pharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
